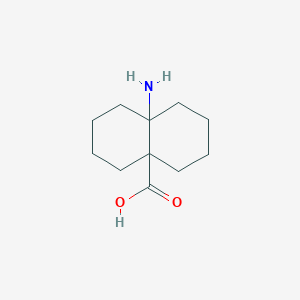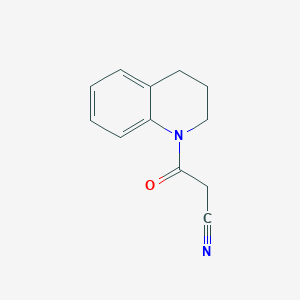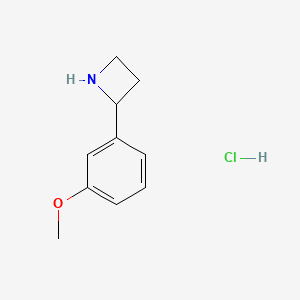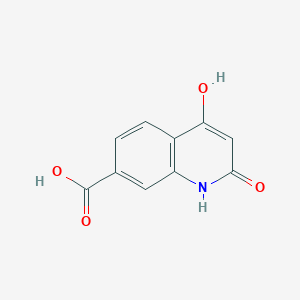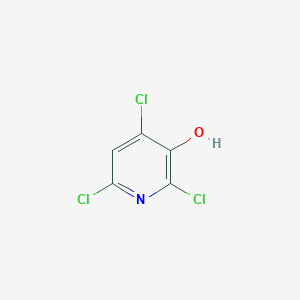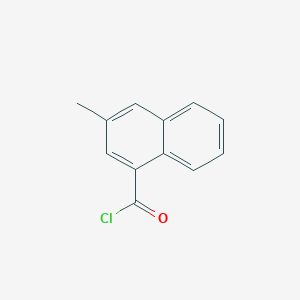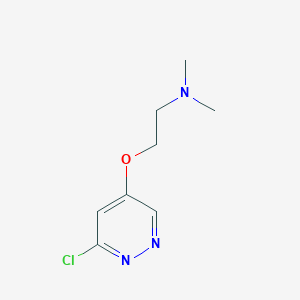
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine is an organic compound that belongs to the class of amines It is characterized by a pyrrolidine ring substituted with a methyl group and an amine group attached to a 5-methylhexan-2-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Alkylation: The pyrrolidine ring is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Attachment of the 5-methylhexan-2-yl Chain: The final step involves the attachment of the 5-methylhexan-2-yl chain to the nitrogen atom of the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows the compound to fit into binding sites of target proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine: Similar structure but with a pyrazole ring instead of a pyrrolidine ring.
1-benzyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine: Contains a pyrrolidine ring with different substituents.
Uniqueness
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which can confer distinct chemical and biological properties compared to other similar compounds
Eigenschaften
Molekularformel |
C12H26N2 |
|---|---|
Molekulargewicht |
198.35 g/mol |
IUPAC-Name |
1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H26N2/c1-10(2)5-6-11(3)13-12-7-8-14(4)9-12/h10-13H,5-9H2,1-4H3 |
InChI-Schlüssel |
KPINEYCCNGEYIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)NC1CCN(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)
![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)
